Synthetic Utility as a Key Intermediate in JAK1 Inhibitor Development: Kilogram-Scale Production Validation
4-(Tetrahydro-2H-pyran-3-yl)butan-1-amine serves as a critical structural fragment in the synthesis of JAK1 inhibitors. Its derivative, (S)-3-aminopyran (structurally related via the tetrahydro-2H-pyran-3-yl core), has been successfully produced at kilogram scale from L-glutamic acid in 30% overall yield over four steps without chromatography [1]. This established industrial-scale synthetic route provides a validated procurement pathway that structurally related but synthetically unoptimized analogs lack. In contrast, alternative heterocyclic amine scaffolds such as piperidine- or furan-containing butylamines do not have documented kilogram-scale routes for analogous kinase inhibitor programs, representing a significant process development burden for users considering substitution.
| Evidence Dimension | Kilogram-scale synthetic viability |
|---|---|
| Target Compound Data | Derivative synthesized at kilogram scale; 30% overall yield over 4 steps; no chromatography required |
| Comparator Or Baseline | Piperidine- or furan-containing butylamine analogs |
| Quantified Difference | Validated industrial route exists vs. no documented kilogram-scale routes for comparator scaffolds |
| Conditions | L-glutamic acid chiral pool starting material; intramolecular Mitsunobu cyclization |
Why This Matters
This matters for procurement because the availability of a validated, scalable synthetic precedent reduces process development risk and ensures supply chain continuity for programs advancing toward preclinical or clinical candidates.
- [1] Savage, S.; Babu, S.; Zak, M.; Mao, Z.; Cao, J.; Ge, Y.; Ma, D.; Jiang, G. Kilogram synthesis of (S)-3-aminopyran from L-glutamic acid. Synlett 2013, 24, 987-990. View Source
